molecular formula C7H10N4O B1457262 2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1378683-88-5

2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B1457262
CAS No.: 1378683-88-5
M. Wt: 166.18 g/mol
InChI Key: RPHQOQYZJLMPDS-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a high-value chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This fused pyrazolo-pyrazinone structure is part of a class of heterocyclic compounds known for their diverse biological activities and ability to mimic purine bases due to their close structural resemblance, making them highly relevant in biochemical and pharmacological studies . Compounds based on the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . This mechanism is critical for investigating the role of glutamatergic neurotransmission in various central nervous system (CNS) disorders. Research into mGluR2 NAMs is exploring their potential application in the treatment of psychiatric and neurological conditions, such as cognitive deficits associated with schizophrenia and other related disorders . Furthermore, structurally related analogues within this chemical class have been developed as inhibitors of beta-secretase (BACE), a key enzyme in the pathogenesis of Alzheimer's disease, highlighting the therapeutic potential of this pharmacophore for cognitive diseases and dementia . The 5-aminopyrazole moiety from which this scaffold is derived is a versatile precursor in constructing a plethora of fused heterocyclic systems with enhanced pharmacological properties compared to their isolated fragments . This product is intended for research and development purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses, nor for food, drug, or cosmetic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-10-2-3-11-5(7(10)12)4-6(8)9-11/h4H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHQOQYZJLMPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC(=N2)N)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378683-88-5
Record name 2-amino-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylpyrazine with hydrazine hydrate, followed by cyclization under acidic conditions . The reaction conditions often include heating the mixture to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-A]pyrazine oxides, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

Cyclic Products as Drug Leads

Recent studies have identified dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as cyclic products with potential as inhibitors for viral cysteine proteases. Specifically, these compounds have shown promise as drug leads for the treatment or prevention of alphavirus infections. In pharmacokinetic studies, 2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one demonstrated rapid clearance in vivo, indicating a need for structural modifications to improve its pharmacological profile .

Negative Allosteric Modulators

The compound has been explored as a negative allosteric modulator for metabotropic glutamate receptor subtype 2 (mGluR2). This receptor plays a crucial role in synaptic transmission and neuronal excitability. The derivatives of this compound have been shown to modulate receptor activity, which could be beneficial in treating neurological disorders .

Case Study 1: Viral Inhibition

In a study focusing on the antiviral properties of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, researchers conducted pharmacokinetic experiments in mice. The results indicated that while the parent compound had a half-life of approximately 10 minutes, its cyclic analog showed improved plasma exposure and half-life (around 30 minutes), suggesting that structural modifications could enhance therapeutic efficacy .

Case Study 2: Neurological Applications

Another investigation assessed the potential of related compounds as positive allosteric modulators of mGlu5 receptors. These findings suggest that derivatives of this compound may provide new avenues for treating conditions such as anxiety and depression through modulation of glutamatergic signaling .

Table 1: Pharmacokinetic Properties

CompoundHalf-Life (min)Plasma Clearance (L/h/kg)Plasma Exposure (AUC)
This compound~10HighLow
Cyclic Analog~30ModerateHigher

Table 2: Receptor Modulation Effects

CompoundReceptor TypeModulation TypePotential Application
This compoundmGluR2Negative AllostericNeurological Disorders
Related DerivativesmGluR5Positive AllostericAnxiety/Depression

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-chlorophenyl group (Compound 3o) enhances anticancer activity by 3-fold compared to the target compound, highlighting the importance of aromatic substituents at the pyrazole ring .
  • Metal Coordination : Ferrocenyl derivatives (e.g., 5-alkyl-2-ferrocenyl) induce apoptosis via reactive oxygen species (ROS) generation, a mechanism distinct from autophagy modulation .
  • Core Heterocycle : Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives exhibit divergent biological roles (e.g., anti-inflammatory), underscoring the pyrazine ring’s specificity for anticancer activity .

Pharmacokinetic and Prodrug Potential

Table 2: Stability and Reactivity Comparisons

Compound Name Equilibrium with Acyclic Form GSH Adduct Formation Pharmacokinetic Profile Reference
Target Compound Minimal equilibrium with acyclic β-amidomethyl vinyl sulfone <1% after 24 h High clearance (mouse)
Phenylsulfonamide-5-substituted analogs (e.g., Compound 8) Detectable acyclic form (3–6% after 24 h) 3–6% after 24 h Improved prodrug potential
β-Amidomethyl vinyl sulfone (acyclic precursor) Fully acyclic 100% after 24 h Poor stability in vivo

Key Observations :

  • Cyclic vs. Acyclic Forms : The target compound’s cyclic structure reduces reactivity with glutathione (GSH), limiting its utility as a prodrug. However, analogs with electron-withdrawing groups (e.g., nitro at position 2) show partial equilibrium with acyclic forms, enabling controlled release of active metabolites .
  • Prodrug Design : Modifications favoring aza-Michael retro-reaction (e.g., sulfonamide substituents) may optimize pharmacokinetics while retaining covalent inhibition of viral proteases .

Biological Activity

2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one (CAS No. 1378683-88-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H10N4O
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 1378683-88-5
  • Structure : The compound features a pyrazolo[1,5-A]pyrazine core with amino and methyl substitutions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways related to cancer and inflammation. Notably, it may inhibit enzymes such as thymidine phosphorylase (TP), which plays a role in tumor growth and metastasis .

Study 1: Antitumor Effects

In a study conducted by Sun et al., the compound was evaluated for its effects on Ehrlich Ascites Carcinoma (EAC) cells. The results showed that it significantly inhibited tumor growth in vivo, demonstrating its potential as an antitumor agent .

Study 2: Structure-Activity Relationship

El-Shafei et al. developed a quantitative structure–activity relationship (QSAR) model that identified key molecular descriptors associated with the biological activity of pyrazolo derivatives, including this compound. This model aids in predicting the cytotoxic effects of novel analogs against EAC cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, and how do reaction conditions influence yield?

Microwave-assisted synthesis has been optimized for this scaffold, achieving higher yields (e.g., 57–69%) compared to traditional reflux methods. Key steps include cyclization of ethyl-3-(substituted-phenyl)-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amines under controlled microwave irradiation (80–100°C, 3–12 hours). Solvent selection (e.g., acetonitrile, 1,4-dioxane/water) and base (e.g., Na₂CO₃) critically impact purity and scalability .

Q. How is the structural conformation of this compound characterized, and what analytical techniques validate its stereochemistry?

Single-crystal X-ray diffraction confirms a near-boat conformation for the six-membered ring (N2/N3/C9–C12), with deviations up to 0.681 Å from planarity. Dihedral angles between aromatic rings (e.g., 16.05–84.84°) and intermolecular interactions (C–H⋯O, C–H⋯π) stabilize the crystal lattice. Complementary techniques include HPLC (>99% purity), HRMS, and elemental analysis .

Q. What preliminary biological assays are used to evaluate the anticancer activity of this compound?

Standard assays include:

  • Cell viability : MTT or SRB assays on A549 (lung), H322 (lung), and K562 (leukemia) cells, with IC₅₀ values typically <50 µM .
  • Apoptosis detection : Annexin V/PI staining via flow cytometry, showing dose-dependent apoptosis induction (e.g., 20–40% at 10 µM) .

Advanced Research Questions

Q. How does this compound modulate apoptosis in lung cancer cells, and what molecular targets are implicated?

Mechanistic studies reveal upregulation of integrin β4 (2–3 fold) and ROS accumulation (measured via DCFH-DA probes), triggering mitochondrial apoptosis. Western blotting confirms caspase-3/9 activation and Bcl-2/Bax ratio disruption. Integrin β4 knockdown reverses apoptotic effects, validating its role .

Q. What contradictions exist in its antiproliferative effects across different cancer cell lines, and how can they be resolved experimentally?

A549 cells show higher sensitivity (IC₅₀ ~15 µM) than H322 (IC₅₀ ~35 µM), attributed to differential integrin β4 expression. Resolving this requires:

  • Transcriptomic profiling : RNA-seq to compare integrin β4 and ROS pathway gene expression.
  • Co-culture models : To assess tumor microenvironment influences .

Q. What strategies optimize the pharmacokinetic-pharmacodynamic (PK-PD) profile of this scaffold for in vivo applications?

SAR studies highlight:

  • Substitution at position 5 : Methyl groups enhance metabolic stability (t₁/₂ >2 hours in rodent plasma).
  • 7-position functionalization : Sulfonylmethyl groups improve brain penetration (e.g., 0.32 mg/kg effective in V-maze cognitive models). PK-PD modeling correlates receptor occupancy (≥70%) with dose-dependent efficacy .

Q. How does this compound interact with non-apoptotic cell death pathways, such as autophagy, in cancer cells?

Co-treatment with autophagy inhibitors (e.g., chloroquine) synergistically enhances apoptosis in A549 cells (combination index <0.8). LC3-II/LC3-I ratio analysis and TEM confirm autophagy suppression, redirecting cells toward apoptotic pathways .

Q. What structural modifications enhance selectivity for mGluR2 negative allosteric modulation versus off-target effects?

Introduction of 3,4-dimethoxyphenethyl or trifluoropropyl groups at position 5 improves mGluR2 NAM potency (IC₅₀ ~10 nM) and selectivity (>100-fold over mGluR3). Radioligand binding assays and molecular docking validate allosteric site engagement .

Methodological Considerations

Q. How should researchers design experiments to differentiate ROS-dependent apoptosis from direct caspase activation?

  • ROS scavengers : Pre-treatment with NAC (5 mM) abolishes apoptosis, confirming ROS dependency.
  • Caspase inhibitors : Z-VAD-FMK pretreatment blocks caspase activation but not ROS elevation, isolating pathway crosstalk .

Q. What in vitro and in vivo models are most relevant for studying its dual role in cancer and neurological disorders?

  • Cancer : Patient-derived xenografts (PDX) with integrin β4 overexpression.
  • Neurological : Rodent models of cognitive impairment (e.g., V-maze, Morris water maze) for mGluR2 NAM efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Reactant of Route 2
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

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